

Application Note: Determination of Fentrazamide Residues by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Fentrazamide

Cat. No.: B1672595

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Abstract

This application note details a robust and sensitive method for the determination of **Fentrazamide** residues in environmental samples, including soil and water, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol provides a reliable approach for researchers and scientists in the fields of environmental monitoring, agricultural science, and drug development to quantify **Fentrazamide** residues accurately. The method involves a straightforward extraction and cleanup procedure followed by reversed-phase HPLC analysis. Validation parameters, including linearity, recovery, limit of detection (LOD), and limit of quantitation (LOQ), are presented to demonstrate the method's performance.

Introduction

Fentrazamide is a tetrazolinone herbicide used for the control of various weeds in rice cultivation[1]. Due to its application in agriculture, there is a need for sensitive and reliable analytical methods to monitor its residues in environmental matrices to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pesticide residues due to its high resolution, sensitivity, and versatility[2]. This application note provides a detailed protocol for the analysis of **Fentrazamide** residues in soil and water samples.

Principle

Fentrazamide residues are extracted from the sample matrix using an organic solvent mixture. The extract is then partitioned and cleaned up to remove interfering co-extractives. The final extract is analyzed by reversed-phase HPLC with UV detection for quantification.

Materials and Reagents

- **Fentrazamide** analytical standard (purity >99%)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetone (Analytical grade)
- 0.1 N Hydrochloric acid (HCl)
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate
- Silica solid-phase extraction (SPE) cartridges
- Syringe filters (0.45 µm)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Analytical balance
- Centrifuge
- Rotary evaporator
- Vortex mixer
- Solid-Phase Extraction (SPE) manifold

Experimental Protocols

Prepare a stock solution of **Fentrazamide** (100 µg/mL) in acetonitrile. From the stock solution, prepare working standard solutions in the range of 0.05 to 1.00 µg/mL by serial dilution with the mobile phase[3].

5.2.1. Soil Samples

- Weigh 20 g of a homogenized soil sample into a 250 mL Erlenmeyer flask.
- Add 100 mL of an extraction solvent mixture of 0.1 N HCl and acetone (1:1 v/v)[3].
- Shake the flask on a mechanical shaker for 2 hours.
- Filter the extract through a Büchner funnel with suction.
- Transfer the filtrate to a separatory funnel and add 50 mL of saturated NaCl solution and 50 mL of dichloromethane.
- Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the lower organic layer and pass it through anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to near dryness using a rotary evaporator at 40°C.
- Reconstitute the residue in 5 mL of acetonitrile for HPLC analysis.

5.2.2. Water Samples

- Filter the water sample (500 mL) through a 0.45 µm membrane filter to remove any particulate matter.
- Pass the filtered water sample through a pre-conditioned silica SPE cartridge.
- Wash the cartridge with 5 mL of deionized water.
- Elute the **Fentrazamide** from the cartridge with 10 mL of acetonitrile.

- Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
- The sample is now ready for HPLC analysis.
- Column: ODS-II (C18), 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase: Acetonitrile : Water (70:30 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: UV at 214 nm
- Column Temperature: Ambient

Data Presentation

The quantitative data for the **Fentrazamide** residue analysis method is summarized in the tables below.

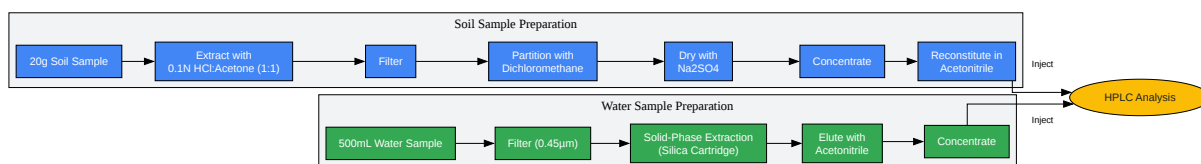
Table 1: HPLC Method Validation Parameters

Parameter	Soil	Water
Linearity Range (µg/mL)	0.05 - 1.00	0.05 - 1.00
Correlation Coefficient (r ²)	>0.99	>0.99
Limit of Detection (LOD)	0.002 µg/g	0.002 µg/mL
Limit of Quantitation (LOQ)	0.005 µg/g	0.005 µg/g
Relative Standard Deviation (RSD)	1.82%	1.78%

Table 2: Recovery of **Fentrazamide** from Spiked Samples

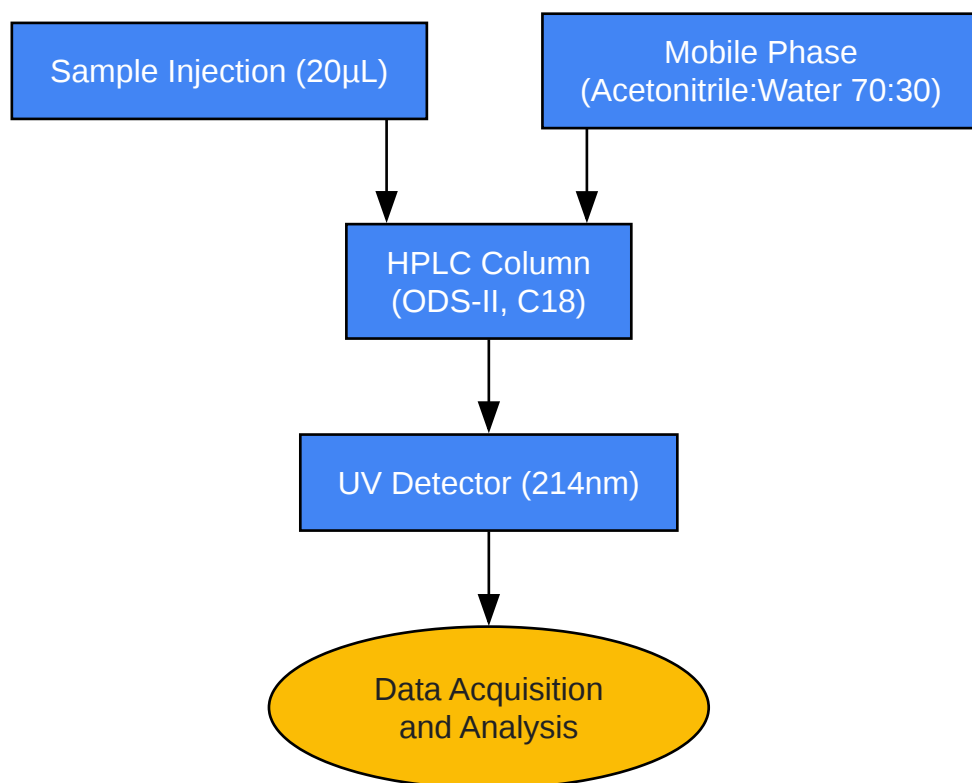
Matrix	Spiking Level (µg/g)	Recovery (%)
Soil	0.05	74.51 - 90.10
0.50	75.2 - 90.4	
Water	0.05	89.9 - 97.8
0.50	92.5 - 96.3	

Visualization of Workflows



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Caption: Workflow for Soil and Water Sample Preparation.



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Caption: HPLC Analysis Workflow for **Fentrazamide**.

Conclusion

The HPLC method described in this application note is suitable for the routine analysis of **Fentrazamide** residues in soil and water samples. The method is simple, rapid, and provides good sensitivity and reproducibility. The validation data demonstrates that the method is accurate and reliable for its intended purpose. This protocol can be readily implemented in environmental monitoring laboratories for the surveillance of **Fentrazamide** contamination.

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References

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